molecular formula C21H24O7 B11466074 (E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 130768-87-5

(E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B11466074
CAS No.: 130768-87-5
M. Wt: 388.4 g/mol
InChI Key: WOJJYHZSZSSQJL-BQYQJAHWSA-N
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Description

(E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative known for its potential therapeutic properties. Chalcones are a class of compounds containing a central 1,3-diphenylprop-2-en-1-one structure, which consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound has been studied for its various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4,5-trimethoxybenzaldehyde and acetophenone derivatives in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and various substituted chalcone derivatives. These products can have different biological activities and potential therapeutic applications .

Scientific Research Applications

(E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been extensively studied for its scientific research applications:

Mechanism of Action

The mechanism of action of (E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves multiple molecular targets and pathways:

    Molecular Targets: The compound targets various cellular proteins and enzymes, including those involved in cell cycle regulation and apoptosis.

    Pathways Involved: It activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Properties

CAS No.

130768-87-5

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

IUPAC Name

(E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H24O7/c1-23-16-9-13(10-17(24-2)20(16)27-5)7-8-15(22)14-11-18(25-3)21(28-6)19(12-14)26-4/h7-12H,1-6H3/b8-7+

InChI Key

WOJJYHZSZSSQJL-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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